(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
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Overview
Description
(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a cyano group, a pyrazole ring, and a trifluoromethylphenyl group, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: Starting with 4-methoxyphenylhydrazine and an appropriate diketone to form the pyrazole ring.
Addition of the Cyano Group: Introduction of the cyano group through a nucleophilic substitution reaction.
Formation of the Enamide: Coupling the pyrazole derivative with 2-(trifluoromethyl)benzoyl chloride under basic conditions to form the final enamide structure.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and reduce reaction times, as well as the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: Various substituted derivatives depending on the electrophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under different chemical conditions.
Biology and Medicine:
- Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
- Used in the development of new drug candidates due to its unique structural features.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
- Used in the synthesis of specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function. The trifluoromethyl group may enhance binding affinity and specificity to certain biological targets.
Comparison with Similar Compounds
(E)-2-Cyano-3-[5-(4-hydroxyphenyl)-1H-pyrazol-4-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.
(E)-2-Cyano-3-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: The presence of the methoxy group in (E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide may influence its electronic properties and reactivity, making it distinct from its analogs
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c1-30-16-8-6-13(7-9-16)19-15(12-26-28-19)10-14(11-25)20(29)27-18-5-3-2-4-17(18)21(22,23)24/h2-10,12H,1H3,(H,26,28)(H,27,29)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFDQTKUZGOQRP-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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